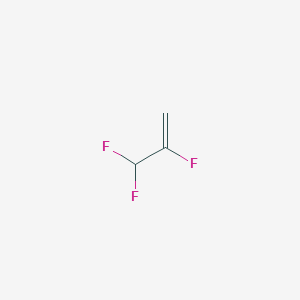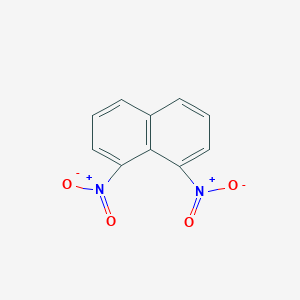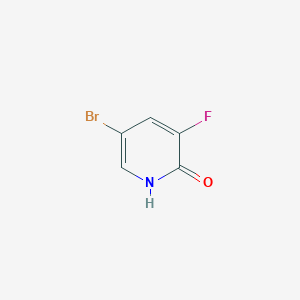
2-Chloro-4-fluorobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
2-Chloro-4-fluorobenzoic acid can be synthesized from m-chloroaniline . The method comprises the following steps: realizing amino protection through 2-(trimethylsilyl)ethoxymethyl chloride; realizing formylation through a Vilsmeier-Haack reaction; oxidizing to obtain carboxylic acid; performing hydrogenation reduction of nitro; and performing a fluorination reaction to obtain 2-chloro-4-fluorobenzoic acid .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-fluorobenzoic acid is C7H4ClFO2 . Its average mass is 174.557 Da and its monoisotopic mass is 173.988388 Da .Chemical Reactions Analysis
2-Chloro-4-fluorobenzoic acid has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole . It has also been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .Physical And Chemical Properties Analysis
2-Chloro-4-fluorobenzoic acid is a solid substance . It has a melting point of 181-183 °C . It is soluble in 95% ethanol at a concentration of 50 mg/mL .Applications De Recherche Scientifique
Fluorinated Building Blocks
2-Chloro-4-fluorobenzoic acid is a fluorinated building block used in organic synthesis . Fluorinated compounds are of great interest in the field of drug discovery due to their unique properties, such as increased metabolic stability and enhanced lipophilicity.
Synthesis of Benzothiazole Derivatives
This compound has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole . Benzothiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Structural Studies
Ortho fluoro- and chloro- substituted benzoic acids, including 2-Chloro-4-fluorobenzoic acid, have been studied for their structural aspects . These studies provide insights into the effects of the interactions between the carboxylic group and the ortho halogen substituents on the structure and properties of the investigated systems.
Photochemistry Research
The UV-induced photofragmentation reactions of 2-Chloro-4-fluorobenzoic acid have been studied . This research contributes to the understanding of the photochemical behavior of halogenated benzoic acids, which is important in various fields such as environmental science and photodynamic therapy.
Crystallography
The crystal structures of ortho fluoro- and chloro- substituted benzoic acids have been investigated . Understanding the crystal structures of these compounds can help in predicting their physical and chemical properties, which is crucial in fields like pharmaceuticals and materials science.
Precursor for Agrochemical and Pharmaceutical Products
Fluoro- and chloro-substituted benzoic acid derivatives, including 2-Chloro-4-fluorobenzoic acid, have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products .
Safety and Hazards
2-Chloro-4-fluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Orientations Futures
Mécanisme D'action
Target of Action
2-Chloro-4-fluorobenzoic acid is a fluorinated building block It’s known that the compound can be used in the preparation of other complex molecules , suggesting that it may interact with various biological targets depending on the specific derivative being synthesized.
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in a wide range of chemical reactions and biological pathways, depending on the specific functional groups present on the benzene ring .
Pharmacokinetics
It’s soluble in 95% ethanol , which suggests that it may have reasonable bioavailability
Propriétés
IUPAC Name |
2-chloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWQLDSGNZEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177038 | |
| Record name | 2-Chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzoic acid | |
CAS RN |
2252-51-9 | |
| Record name | 2-Chloro-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the intermolecular interactions observed in crystals of 2-chloro-4-fluorobenzoic acid?
A1: Research using high-resolution X-ray diffraction and theoretical calculations has revealed interesting intermolecular interactions within 2-chloro-4-fluorobenzoic acid crystals [, ]. The compound exhibits short Cl···F contacts characterized as attractive type II interactions according to Bader's "atoms in molecules" (AIM) approach. This suggests a degree of halogen bonding, a non-covalent interaction gaining increasing attention in fields like crystal engineering and drug design.
Q2: Can you elaborate on the nature of these halogen interactions and their significance?
A2: Halogen interactions, specifically the Cl···F type observed in 2-chloro-4-fluorobenzoic acid [, ], arise from anisotropic electron distribution around the halogen atoms. This anisotropy leads to regions of positive electrostatic potential on the halogen, termed the "σ-hole," which can attractively interact with electron-rich regions of neighboring molecules. The presence and strength of these interactions can influence crystal packing, and by extension, physical properties like melting point and solubility.
Q3: Has 2-chloro-4-fluorobenzoic acid been used as a building block for synthesizing other compounds?
A3: Yes, 2-chloro-4-fluorobenzoic acid serves as a starting material in the multi-step synthesis of saflufenacil [], a herbicide known for its efficacy. The synthesis involves esterification, nitration, reduction, and cyclization reactions, highlighting the versatility of 2-chloro-4-fluorobenzoic acid as a chemical precursor.
Q4: Are there any studies on metal complexes incorporating 2-chloro-4-fluorobenzoic acid as a ligand?
A4: Research has explored the coordination chemistry of 2-chloro-4-fluorobenzoic acid with rare earth elements [, , ]. These studies report the synthesis, crystal structures, and luminescent properties of lanthanide complexes containing 2-chloro-4-fluorobenzoic acid as a ligand, often in combination with other molecules like 2,2':6′,2″-terpyridine or 2,2'-bipyridine. This research suggests potential applications in areas like luminescent materials and sensing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)








![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)